[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C16H7Cl3F3N3O and its molecular weight is 420.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of heterocyclic compounds like "[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone" involves complex reactions that obey the chlorine-methyl exchange rule. Studies have demonstrated the synthesis of isomorphous structures related to this compound, highlighting the presence of extensive disorder in these molecules. Such research provides insights into the structural characteristics and synthesis pathways of these compounds, contributing to the broader understanding of heterocyclic chemistry (V. Rajni Swamy et al., 2013).
Biological Evaluation and Molecular Docking
Research has explored the synthesis and biological evaluation of novel pyrazoline derivatives, including those related to the compound , as potent anti-inflammatory and antibacterial agents. Microwave irradiation methods have been employed for their synthesis, showing remarkable success in terms of higher yields, environmental friendliness, and reduced reaction times. These compounds have been characterized by various spectroanalytical techniques and screened for in vivo anti-inflammatory and in vitro antibacterial activity, with some showing high levels of activity. Molecular docking results, along with biological data, suggest that these compounds may serve as molecular templates for anti-inflammatory activity (P. Ravula et al., 2016).
Antimicrobial and Anticancer Activity
Several studies have focused on the antimicrobial and anticancer potential of pyrazoline derivatives, including those structurally related to "this compound." Compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains, as well as cancer cell lines. Some derivatives have demonstrated significant activity, suggesting their potential as therapeutic agents in treating infections and cancer (C. Sivakumar et al., 2021; Kanubhai D. Katariya et al., 2021).
Photocatalytic Applications
Research into the photocatalytic properties of ruthenium(II) bipyridyl complexes, which share structural similarities with the compound of interest, has shown promising results in the degradation of organic pollutants. These studies contribute to the development of efficient photocatalysts for environmental remediation (Mark-Lee Wun Fui et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that it may interact with its targets, potentially bacterial phosphopantetheinyl transferases, to inhibit their function . This inhibition could lead to attenuation of secondary metabolism and thwarting bacterial growth .
Biochemical Pathways
Given its potential inhibition of bacterial phosphopantetheinyl transferases, it may impact the pathways these enzymes are involved in, such as the production of certain metabolites .
Pharmacokinetics
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting they may have favorable pharmacokinetic properties.
Result of Action
It is known that similar compounds can attenuate the production of certain metabolites in bacteria at sublethal doses , suggesting that this compound may have similar effects.
Action Environment
It is known that efflux can be a mechanism for resistance in bacteria , suggesting that the compound’s action may be influenced by factors such as the presence of efflux pumps in the bacterial cell membrane.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .
Cellular Effects
Preliminary studies suggest that it may have antibacterial activity . It has been found to inhibit bacterial phosphopantetheinyl transferase, a post-translational modification essential to bacterial cell viability and virulence .
Molecular Mechanism
It is known to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This inhibition attenuates secondary metabolism and thwarts bacterial growth .
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl3F3N3O/c17-10-1-2-11(12(18)4-10)15(26)25-7-8(5-24-25)14-13(19)3-9(6-23-14)16(20,21)22/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIILEWFPNJJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl3F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.